molecular formula C8H7F3N2O2 B13435872 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid

Cat. No.: B13435872
M. Wt: 220.15 g/mol
InChI Key: DLUYSPGKMUQOMN-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid is a high-value pyridine derivative designed for advanced chemical and biological research. This compound integrates a multifunctional scaffold featuring an electron-withdrawing trifluoromethyl group, an aromatic amino group, and a carboxylic acid side chain. The trifluoromethyl group is a key motif known to enhance the metabolic stability, lipophilicity, and bioavailability of lead molecules, making it highly valuable in medicinal chemistry . The primary amino group at the 2-position serves as a handle for nucleophilic substitution and condensation reactions, enabling the construction of complex heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are explored for their anticancer and antibacterial activities . The acetic acid moiety at the 6-position significantly improves the compound's aqueous solubility and provides a versatile site for conjugation, facilitating its use as a linker in bioconjugation or for the synthesis of prodrugs and polymer hybrids . Its reactivity allows for standard derivatization, including esterification and amidation, to create a diverse library of analogs for structure-activity relationship (SAR) studies. As a key intermediate, this compound is instrumental in the synthesis of novel molecules with potential applications in developing agrochemicals and pharmaceutical APIs . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-[6-amino-4-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-5(3-7(14)15)13-6(12)2-4/h1-2H,3H2,(H2,12,13)(H,14,15)

InChI Key

DLUYSPGKMUQOMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Pathways

The primary synthetic route involves the conversion of 2,6-dichloro-4-(trifluoromethyl)pyridine into 2-amino-4-(trifluoromethyl)pyridine via nucleophilic aromatic substitution with ammonia, followed by a dehalogenation step to remove the chlorine at the 6-position.

  • The starting compound: 2,6-dichloro-4-(trifluoromethyl)pyridine
  • Reagent: Ammonia (aqueous or gaseous)
  • Solvent: Hydrophilic ethers such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-Me-THF), or 1,2-dimethoxyethane (DME)
  • Catalyst: Palladium on carbon (Pd/C) for hydrogenation in dehalogenation

Reaction Conditions and Mechanism

The process is a two-step reaction:

Step 1: Amination

  • The dichloropyridine reacts with ammonia in the presence of a hydrophilic ether solvent.
  • Typical conditions: 130–160 °C, 4–7 hours reaction time.
  • The reaction substitutes the chlorine at the 2-position with an amino group, yielding 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

Step 2: Dehalogenation

  • The intermediate is subjected to catalytic hydrogenation using 5% Pd/C.
  • Conditions: 60–130 °C, 1–5 hours under hydrogen pressure (~1.6 MPa).
  • This step removes the chlorine at the 6-position, producing 2-amino-4-(trifluoromethyl)pyridine.

Purification and Yield

  • After reaction completion, the mixture is cooled and filtered to remove catalyst.
  • The organic layer is separated, washed with saturated saline, dried over sodium sulfate, and concentrated.
  • Crystallization is performed using n-hexane under cooling to obtain the pure product.
  • Typical yield: Approximately 70–72% for 2-amino-4-(trifluoromethyl)pyridine.
  • Product purity is confirmed by High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative Data Table for Amination and Dehalogenation

Step Reagents & Conditions Temperature (°C) Time (hours) Yield (%) Notes
Amination 2,6-dichloro-4-(trifluoromethyl)pyridine + NH3 in 2-Me-THF 150 6 Intermediate formed High purity intermediate
Dehalogenation Pd/C catalyst, H2 gas, THF solvent 100 3 71.4 Final product crystallized

Functionalization to 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid

While direct literature on the synthesis of the acetic acid derivative is limited, the general approach involves:

  • Introduction of an acetic acid group at the 6-position of the pyridine ring, typically via halogenation followed by carboxymethylation or via directed lithiation and subsequent reaction with electrophilic carboxylation reagents.
  • Protection/deprotection steps may be employed to protect the amino group during functionalization.
  • Purification by crystallization or chromatography.

Summary of Research Outcomes and Advantages

  • The described method allows for industrial-scale production of 2-amino-4-(trifluoromethyl)pyridine with high purity and good yield .
  • The use of hydrophilic ethers as solvents enhances reactivity and selectivity.
  • The two-step process is efficient, with the dehalogenation step proceeding without isolation of the intermediate.
  • Acid addition salts (e.g., hydrochloride) of the amino compound can be prepared for improved stability and handling.
  • Analytical data such as HPLC purity and NMR spectra confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-4-(trifluoromethyl)pyridine-6-acetic acid with structurally related pyridine and heterocyclic derivatives, emphasizing substituent effects, molecular properties, and inferred biological relevance.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 2-NH₂, 4-CF₃, 6-CH₂COOH C₈H₇F₃N₂O₂* 220.15 (inferred) Enhanced solubility (carboxylic acid), metabolic stability (CF₃), basicity (NH₂)
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid 2-CH₂COOH, 4-CF₃, 6-Cl C₈H₅ClF₃NO₂ 239.58 Chlorine increases reactivity; potential halogen bonding
2-[2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic acid 4-CH₂COOH, 6-CF₃, 2-OCH₃ C₉H₈F₃NO₃ 235.16 Methoxy group alters electronic properties; reduced acidity vs. NH₂
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid Thienopyridine core, 3-NH₂, 4-CF₃, 6-Ph C₁₅H₉F₃N₂O₂S 338.07 (calculated) Fused thiophene ring increases lipophilicity; planar structure
2-Amino-4-methylpyridine 2-NH₂, 4-CH₃ C₆H₈N₂ 108.14 Electron-donating CH₃ increases basicity; simpler scaffold

Substituent Effects on Physicochemical Properties

Trifluoromethyl (-CF₃) Group: The CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This enhances metabolic stability by resisting oxidative degradation . Compared to methyl (-CH₃) groups (e.g., 2-amino-4-methylpyridine), CF₃ increases lipophilicity (LogP +1.2 estimated) but may reduce solubility in polar solvents .

Amino (-NH₂) vs. Methoxy (-OCH₃) Groups: The amino group in the target compound increases basicity (pKa ~4–5 for pyridine-NH₂) compared to methoxy-substituted analogs (pKa ~1–2 for pyridine-OCH₃) . Methoxy groups donate electrons via resonance, altering reactivity in electrophilic substitution reactions .

Acetic Acid (-CH₂COOH) Moiety :

  • Enhances water solubility and enables salt formation (e.g., sodium or potassium salts), improving bioavailability.
  • In contrast, ester derivatives (e.g., ethyl acetates in ) exhibit higher lipid solubility but require hydrolysis for activation .

Biological Activity

2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid is a pyridine derivative notable for its unique structural features, including an amino group at the 2-position, a trifluoromethyl group at the 4-position, and an acetic acid moiety at the 6-position. Its molecular formula is C8H8F3N2O2C_8H_8F_3N_2O_2, with a molecular weight of approximately 210.16 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and agrochemical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus5
Escherichia coli8
Pseudomonas aeruginosa16
Klebsiella pneumoniae32

The mechanism underlying the antimicrobial activity of this compound has been partially elucidated through various studies. It is believed that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Additionally, studies have indicated that the compound may disrupt essential metabolic pathways in bacteria .

Case Studies

  • Study on Antichlamydial Activity :
    A study focused on the antichlamydial activity of derivatives of this compound found that compounds containing this structure exhibited selective inhibition against Chlamydia trachomatis. The presence of the trifluoromethyl group was critical for maintaining this activity, highlighting its importance in drug design against intracellular pathogens .
  • Toxicity Assessment :
    In assessing the toxicity of this compound towards human cells, preliminary studies demonstrated that it did not exhibit significant cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

Table 2: Comparison with Analogous Compounds

Compound NameStructural FeaturesBiological Activity
4-Amino-2-(trifluoromethyl)pyridine Lacks acetic acid group; amino at 4-positionModerate antimicrobial activity
2-Fluoro-4-(trifluoromethyl)pyridine Contains fluorine instead of amino groupLow antimicrobial activity
2,3-Dichloro-5-(trifluoromethyl)pyridine Contains chlorine atoms; no amino or acetic groupsMinimal biological activity

The presence of both an amino group and an acetic acid moiety in conjunction with the trifluoromethyl group distinguishes this compound from its analogs, contributing to its enhanced biological properties.

Q & A

Basic: What are the recommended synthetic routes for 2-amino-4-(trifluoromethyl)pyridine-6-acetic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted pyridine precursors. Key steps include:

  • Amination : Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .
  • Acetic Acid Moiety Incorporation : Alkylation or ester hydrolysis using reagents like ethyl bromoacetate, followed by acidic/basic hydrolysis to yield the acetic acid group. Reaction temperatures (60–100°C) and solvent polarity (e.g., methanol or DMF) critically affect regioselectivity and purity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is used to isolate the product. Yields range from 40–70%, depending on trifluoromethyl group stability under acidic conditions .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl at δ ~120–125 ppm in ¹³C) and acetic acid protons (δ 3.5–4.0 ppm in ¹H). ¹⁹F NMR confirms CF₃ presence (δ -60 to -70 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 265.08 for C₉H₈F₃N₂O₂) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>95%) and detect hydrolytic degradation products .

Basic: How does the compound’s solubility and stability vary across solvents, and what storage conditions are optimal?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (pH-dependent; improves under basic conditions via deprotonation of the acetic acid group) .
  • Stability : Degrades under prolonged UV exposure (photolytic cleavage of the CF₃ group) and acidic hydrolysis. Store at -20°C in amber vials under nitrogen to prevent oxidation and moisture absorption .

Advanced: How do structural modifications (e.g., substituent position on the pyridine ring) affect biological activity?

Answer:

  • Trifluoromethyl Position : Moving the CF₃ group from the 4- to 6-position reduces receptor binding affinity by 30% due to steric hindrance, as shown in comparative molecular docking studies .
  • Amino Group : Replacement with a nitro group abolishes activity in enzyme inhibition assays, highlighting the necessity of the primary amine for hydrogen bonding .
  • Acetic Acid vs. Ester : The free acid form shows 5x higher cellular uptake than ester derivatives, likely due to carboxylate-mediated membrane transport .

Advanced: What advanced analytical techniques resolve contradictions in reported bioactivity data?

Answer:

  • Metabolite Profiling (LC-MS/MS) : Identifies active metabolites (e.g., deaminated derivatives) that may contribute to conflicting in vitro vs. in vivo results .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) to distinguish true target engagement from nonspecific interactions .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., confirms the acetic acid group’s orientation in enzyme co-crystals) .

Advanced: How can crystallization conditions be optimized to improve crystal quality for structural studies?

Answer:

  • Solvent Screening : Use methanol/water (4:1 v/v) for slow evaporation, yielding prismatic crystals. Additives (e.g., 5% trifluoroacetic acid) enhance lattice stability .
  • Temperature Gradients : Cooling from 50°C to 4°C over 48 hours reduces twinning defects.
  • Hydrogen Bond Networks : The acetic acid group forms R₂²(8) motifs with pyridine N-H donors, critical for packing stability .

Advanced: What strategies mitigate discrepancies in solubility data across studies?

Answer:

  • Standardized pH Buffers : Use ammonium acetate (pH 6.5) or PBS (pH 7.4) for consistent measurements.
  • Dynamic Light Scattering (DLS) : Detects aggregation at high concentrations (>1 mM), which artificially lowers apparent solubility .
  • Co-solvent Systems : 10% DMSO in water increases solubility without destabilizing the compound .

Advanced: How do degradation pathways under accelerated stability conditions inform formulation design?

Answer:

  • Forced Degradation Studies :
    • Acidic Conditions (0.1 M HCl) : Hydrolysis of the pyridine-acetic acid bond generates 2-amino-4-(trifluoromethyl)pyridine as the major impurity .
    • Oxidative Stress (H₂O₂) : CF₃ group oxidation to COOH occurs, requiring antioxidant additives (e.g., ascorbic acid) in formulations .
    • Thermal Stress (40°C) : Amorphous-to-crystalline transitions reduce bioavailability; lyophilization improves stability .

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